7-Chloromethyl 17-epidrospirenone
Overview
Description
7-Chloromethyl 17-epidrospirenone is a synthetic steroidal compound with the molecular formula C24H31ClO3. It is a derivative of drospirenone, a well-known synthetic progestin used in various hormonal contraceptives. This compound is primarily used as a pharmaceutical analytical impurity, aiding in the quality control and analysis of related pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloromethyl 17-epidrospirenone typically involves the chloromethylation of drospirenone. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. The reaction is carried out under controlled temperature and pressure to ensure the selective chloromethylation at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
7-Chloromethyl 17-epidrospirenone is extensively used in scientific research, particularly in the fields of:
Pharmaceutical Analysis: As an analytical impurity, it helps in the development and validation of analytical methods for drospirenone and related compounds.
Medicinal Chemistry: Used in the synthesis of novel steroidal derivatives with potential therapeutic applications.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: Utilized in the quality control processes of pharmaceutical manufacturing to ensure the purity and efficacy of hormonal contraceptives
Mechanism of Action
The mechanism of action of 7-Chloromethyl 17-epidrospirenone is closely related to that of drospirenone. It acts as a progestin, binding to progesterone receptors and exerting progestogenic effects. This binding inhibits ovulation and alters the endometrial lining, making it less suitable for implantation. Additionally, it has anti-androgenic and anti-mineralocorticoid activities, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Drospirenone: The parent compound, widely used in hormonal contraceptives.
17-Ethynyl-18-methyl-19-nortestosterone: Another synthetic progestin with similar progestogenic activity.
Levonorgestrel: A synthetic progestin used in various contraceptive formulations.
Uniqueness: 7-Chloromethyl 17-epidrospirenone is unique due to its specific chloromethyl substitution, which imparts distinct chemical properties and reactivity. This modification allows for the synthesis of novel derivatives and enhances its utility as an analytical impurity in pharmaceutical research .
Properties
IUPAC Name |
(1'R,2'S,3'S,5R,5'S,7'S,10'S,11'R,18'S)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3/t13-,16-,17+,18+,20-,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFZJNESAZJNB-WUVPQEDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@]46CCC(=O)O6)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239343 | |
Record name | 7-Chloromethyl 17-epidrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932388-89-1 | |
Record name | 7-Chloromethyl 17-epidrospirenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932388891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloromethyl 17-epidrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLOROMETHYL 17-EPIDROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G24226Q5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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